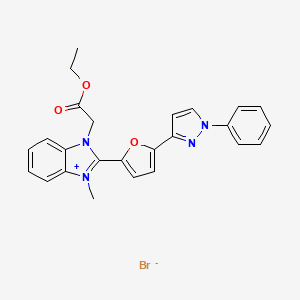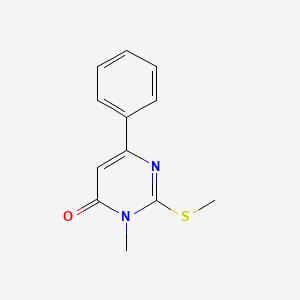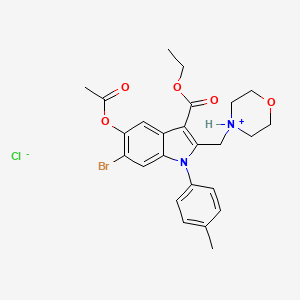
Dicyclohexylmethylchlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylmethylchlorosilane is an organosilicon compound with the molecular formula C13H25ClSi. It is a chlorosilane derivative, characterized by the presence of a silicon-chlorine bond. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicyclohexylmethylchlorosilane can be synthesized through the reaction of dicyclohexylmethylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the chlorosilane derivative. The general reaction is as follows:
C13H26Si+Cl2→C13H25ClSi+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors that can handle the reactive nature of chlorine gas. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclohexylmethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding silanes.
Hydrolysis: Reaction with water leads to the formation of silanols and hydrochloric acid.
Reduction: The compound can be reduced to dicyclohexylmethylsilane using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions, often at room temperature.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of dicyclohexylmethylsilanes with different substituents.
Hydrolysis: Formation of dicyclohexylmethylsilanol.
Reduction: Formation of dicyclohexylmethylsilane.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylmethylchlorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and other silicon-based materials.
Biology: Utilized in the modification of biomolecules for research purposes.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of dicyclohexylmethylchlorosilane involves its reactivity with nucleophiles and its ability to form stable silicon-oxygen or silicon-nitrogen bonds. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bond, which is susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
- Methyltrichlorosilane (CH3SiCl3)
- Dimethyldichlorosilane ((CH3)2SiCl2)
- Trimethylsilyl chloride ((CH3)3SiCl)
Comparison: Dicyclohexylmethylchlorosilane is unique due to the presence of two cyclohexyl groups attached to the silicon atom, which imparts distinct steric and electronic properties compared to other chlorosilanes. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the bulkiness of the cyclohexyl groups can affect the compound’s ability to participate in certain substitution reactions, making it more selective in its reactivity.
Eigenschaften
Molekularformel |
C13H25ClSi |
|---|---|
Molekulargewicht |
244.87 g/mol |
IUPAC-Name |
chloro-dicyclohexyl-methylsilane |
InChI |
InChI=1S/C13H25ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChI-Schlüssel |
JBCVMEFOAJWNSE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1CCCCC1)(C2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
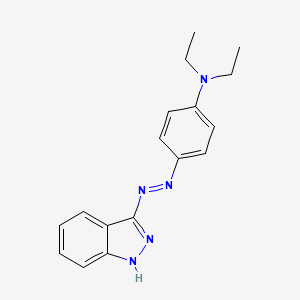
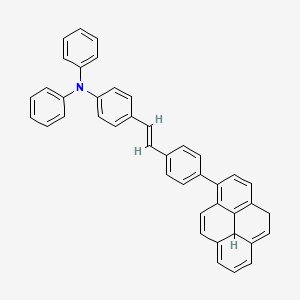
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)

![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
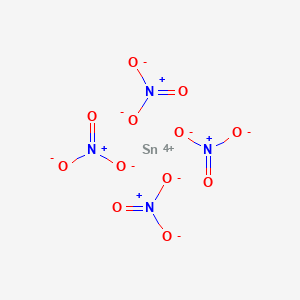
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)


